Octanol

Catalog No.
S578168
CAS No.
111-87-5
M.F
C8H18O
C8H18O
CH3(CH2)6CH2OH
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanol

CAS Number

111-87-5

Product Name

Octanol

IUPAC Name

octan-1-ol

Molecular Formula

C8H18O
C8H18O
CH3(CH2)6CH2OH

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3

InChI Key

KBPLFHHGFOOTCA-UHFFFAOYSA-N

SMILES

CCCCCCCCO

Solubility

In water, 540 mg/L at 25 °C
Miscible in ethanol, ether; soluble in carbon tetrachloride
Miscible with chloroform, mineral oil; immiscible with glycerol
SOL IN PROPYLENE GLYCOL.
0.54 mg/mL
Solubility in water, mg/l at 20 °C: 0.30 (very poor)
soluble in most fixed oils, propylene glycol; insoluble in glycerin
1 ml in 5 ml 50% alcohol (in ethanol)

Synonyms

Octyl Alcohol (8CI); 1-Hydroxyoctane; Alfol 8; CO 898; CO 898 (solvent); Caprylic Alcohol; Heptyl Carbinol; Kalcohl 0898; Kalcol 0898; Lorol C 8-98; NSC 9823; Octanol; Octilin; Sipol L8; n-Octan-1-ol; n-Octanol; n-Octyl Alcohol

Canonical SMILES

CCCCCCCCO
  • Lipophilicity

    This refers to a molecule's affinity for lipids (fats). Octanol, with its long hydrocarbon chain, mimics the fatty environment within cells. By measuring the Octanol-Water Partition Coefficient (Kow), scientists can assess how readily a drug dissolves in fat compared to water. A higher Kow indicates greater lipophilicity, which can influence a drug's absorption, distribution, and potential for crossing cell membranes .

  • Membrane Permeability

    Due to its similarity to cell membranes, Octanol helps predict how easily a drug can passively diffuse through them. Drugs with a higher Kow tend to readily permeate cell membranes, impacting their bioavailability and potential for reaching target sites within the body .

  • Blood-Brain Barrier (BBB) Penetration

    The BBB is a protective layer that restricts the entry of foreign substances into the brain. By comparing a drug's Kow to established values for known BBB-penetrating drugs, scientists can gain insights into its potential for reaching the central nervous system .

Octanol in Environmental Science

Octanol also plays a significant role in environmental science research:

  • Environmental Fate and Transport

    Scientists use Octanol to model the environmental fate of various organic contaminants. The Octanol-Air Partition Coefficient (Koa) helps predict how readily a compound will partition between air, water, and soil, influencing its persistence and potential for bioaccumulation in organisms .

  • Ecotoxicological Studies

    By measuring the Kow of different pollutants, researchers can estimate their potential toxicity to aquatic organisms. Compounds with higher Kow values tend to bioaccumulate in fatty tissues of aquatic life, potentially leading to adverse effects .

1-Octanol, also known as octan-1-ol, is a fatty alcohol with the molecular formula C8H18O\text{C}_8\text{H}_{18}\text{O} and a molecular weight of approximately 130.23 g/mol. It is characterized by a long hydrocarbon chain with a hydroxyl group at one end, giving it both hydrophobic and hydrophilic properties. This compound is primarily known for its pungent odor and is widely used in the synthesis of esters for perfumes and flavorings .

The primary mechanism of action relevant to scientific research is related to 1-octanol's amphiphilic nature. The hydrophobic chain allows it to partition into the lipid bilayer membranes of cells, while the hydrophilic hydroxyl group interacts with the aqueous environment. This partitioning behavior is used in the determination of octanol-water partition coefficient (log P), a key parameter in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drugs and other chemicals.

  • Flammability: Flammable liquid with a flash point of 86.5 °C [].
  • Toxicity: Moderately irritating to the eyes, skin, and respiratory tract upon exposure. Ingestion can cause aspiration into the lungs, leading to chemical pneumonitis.
  • Safety Precautions: Standard laboratory safety protocols for handling flammable and potentially irritating liquids should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when necessary.
, primarily involving its hydroxyl group. Some notable reactions include:

  • Esterification: Reacts with acids to form esters, which are often used in fragrances and flavorings.
  • Oxidation: Can be oxidized to form octanal (an aldehyde) or octanoic acid (a carboxylic acid) under appropriate conditions .
  • Hydrogenation: The double bonds in unsaturated derivatives can be hydrogenated to form saturated alcohols .

Example Reaction

The reaction of 1-octanol with sulfuric acid can produce octyl sulfate:

C8H18O+H2SO4C8H18OS+H2O\text{C}_8\text{H}_{18}\text{O}+\text{H}_2\text{SO}_4\rightarrow \text{C}_8\text{H}_{18}\text{OS}+\text{H}_2\text{O}

1-Octanol exhibits several biological activities. It has been studied for its potential effects on neurological conditions, such as essential tremor, where it may alleviate symptoms at lower doses compared to ethanol, thus reducing intoxication risks . Additionally, it serves as a model compound in pharmacology for evaluating the lipophilicity of drugs due to its partitioning behavior between water and octanol, which mimics cell membrane interactions .

1-Octanol can be synthesized through various methods:

  • Ziegler Alcohol Synthesis: This industrial method involves the oligomerization of ethylene using triethylaluminum followed by oxidation. The process generates a range of alcohols that can be separated via distillation .
  • Kuraray Process: This method utilizes 1,3-butadiene dimerization in the presence of water and palladium catalysts to yield 1-octanol after hydrogenation .
  • Reduction of Octanoic Acid: Octanoic acid can be reduced using lithium aluminum hydride or other reducing agents to produce 1-octanol.

1-Octanol has diverse applications across various industries:

  • Fragrance and Flavor Industry: It is primarily used as a precursor for esters that are key components in perfumes and food flavorings .
  • Pharmaceuticals: Used in the evaluation of drug lipophilicity, aiding in drug formulation and delivery systems .
  • Solvent: Acts as a solvent in

Research indicates that 1-octanol interacts with biological membranes, influencing drug absorption and distribution. Its partitioning behavior is crucial for understanding how drugs behave within biological systems. Models based on the water/octanol partition coefficient help predict dermal absorption rates and bioavailability of various compounds .

Several compounds share structural similarities with 1-octanol. Below is a comparison highlighting their unique features:

CompoundMolecular FormulaKey Characteristics
HeptanolC7H16OShorter carbon chain; used in solvents.
NonanolC9H20OLonger carbon chain; more hydrophobic.
DecanolC10H22OHigher boiling point; used in surfactants.
Octanoic AcidC8H16O2Carboxylic acid form; used in food additives.
Octyl AcetateC10H20O2Ester derivative; used in fragrances.

Uniqueness of 1-Octanol

What sets 1-octanol apart from these similar compounds is its specific application in evaluating lipophilicity and its dual role as both an alcohol and a precursor for various esters. Its balance between hydrophobicity and hydrophilicity makes it an essential model compound in pharmaceutical research.

Physical Description

Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system.
Liquid
Colorless liquid with a rose-like or lemon-like odor; [AIHA]
Liquid; [IUCLID] Clear liquid with a fatty alcohol odor; [BASF MSDS]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid/sharp fatty-citrus odou

Color/Form

Colorless liquid

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

130.135765193 g/mol

Monoisotopic Mass

130.135765193 g/mol

Boiling Point

383 °F at 760 mmHg (USCG, 1999)
194.7 °C
194.00 to 196.00 °C. @ 760.00 mm Hg
194-195 °C

Flash Point

178 °F (USCG, 1999)
81.1 °C
178 °F (81 °C) (Closed cup)
81 °C c.c.

Heavy Atom Count

9

Taste

OILY, SWEET, SLIGHTLY HERBACEOUS TASTE

Vapor Density

4.5 (AIR= 1)
Relative vapor density (air = 1): 4.5

Density

0.829 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8262 g/cu cm at 25 °C
Relative density (water = 1): 0.83
0.822-0.830

LogP

3.0 (LogP)
3.00
log Kow = 3.00
3.0
2.72

Odor

Fresh orange rose odor
Penetrating aromatic odo

Odor Threshold

[Hawley] Odor threshold low = 0.69 mg/m3
The odor and taste threshold for 1-octanol was reported at about 24 ppm.
0.69 mg/cu m (Odor low) 0.69 mg/cu m (Odor high)
Odor perception threshold is 0.05 mg/L (for primary and secondary octyl alcohol).

Melting Point

5 °F (USCG, 1999)
-14.7 °C
-15.5 °C

UNII

NV1779205D

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Octanol is a colorless liquid. It has a fresh, orange-rose odor. 1-Octanol has an oily, sweet, slightly herbaceous taste. It is moderately soluble in water. USE: 1-Octanol is used in cosmetics and perfumery. It is used as a food flavoring. 1-Octanol is used in organic synthesis, solvent manufacturing and as an antifoaming agent. EXPOSURE: Workers that use or produce 1-octanol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain 1-octanol. Skin exposure will result from using some household cleaning products. If 1-octanol is released to air, it will be degraded by reaction with other chemicals in the air. It is not expected to be broken down by light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. It will move into air from water and moist soil surfaces. It is expected to move through soil at a high rate. It will be rapidly broken down by microorganisms. 1-Octanol will not build up in aquatic organisms. RISK: 1-Octanol did not cause irritation in human skin exposure studies. No abortions or offspring with birth defects were found in female laboratory animals exposed during pregnancy to high concentrations of 1-octanol vapor in air or to high doses by mouth. Unsteady gait, drooling, nose discharge, and pneumonia, with slightly decreased body weight gain were observed in the orally exposed pregnant animals. The potentials for 1-octanol to cause decreased fertility or cancer have not been studied in laboratory animals. The potential for 1-octanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Mesh Heading: Pharm. Action: Solvents
EXPL THER 1-Octanol (an 8-C alcohol currently used as a food-flavoring agent) is known to inhibit tremor in essential tremor (ET) animal models at a much lower dose than ethyl alcohol. The /study/ conducted a randomized, placebo-controlled pilot trial of a single oral dose of 1 mg/kg of 1-octanol in 12 patients with ET. No significant side effects or signs of intoxication were observed. 1-Octanol significantly decreased tremor amplitude for up to 90 minutes. The results suggest 1-octanol as a well-tolerated and safe potential treatment for ET.

MeSH Pharmacological Classification

Solvents

Mechanism of Action

The effect of various alkanols on the central nervous system was studied by using rat brain synaptosomal membranes as an in vitro model. The activity of (Ca2+/Mg2+)ATPase and the membrane fluidity were determined. The n-alkanols exhibited an increased molar inhibition of the ATPase activity with an increase in the carbon chain length up to 1-octanol. 1-octanol and 1-decanol caused a biphasic effect on the ATPase activity depending on the alkanol concentration, whereas 1-dodecanol caused a stimulation of the ATPase activity. All alkanols studied caused an increased fluidity of the membrane ... /These/ results indicate that the effect of alkanols on the ATPase activity depends on changes in the border layer between the membrane and the surrounding medium and on a binding of the alkanols to the enzyme molecule ... The two-way effect of 1-octanol and 1-decanol and the stimulatory effect of 1-dodecanol indicate that more mechanisms are involved ... Changes in the membrane fluidity do not seem to be a prerequisite of the ATPase inhibition.
... Studies indicate that T-type calcium channels (T-channels) in the thalamus are cellular targets for general anesthetics. Here, we recorded T-currents and underlying low-threshold calcium spikes from neurons of nucleus reticularis thalami (nRT) in brain slices from young rats and investigated the mechanisms of their modulation by an anesthetic alcohol, 1-octanol. We found that 1-octanol inhibited native T-currents at subanesthetic concentrations with an IC(50) of approximately 4 muM. In contrast, 1-octanol was up to 30-fold less potent in inhibiting recombinant Ca(V)3.3 T-channels heterologously expressed in human embryonic kidney cells. Inhibition of both native and recombinant T-currents was accompanied by a hyperpolarizing shift in steady-state inactivation, indicating that 1-octanol stabilized inactive states of the channel. To explore the mechanisms underlying higher 1-octanol potency in inhibiting native nRT T-currents, we tested the effect of the protein kinase C (PKC) activator phorbol 12-myristate 13-acetate (PMA) and PKC inhibitors. We found that PMA caused a modest increase of T-current, whereas the inactive PMA analog 4alpha-PMA failed to affect T-current in nRT neurons. In contrast, 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)-carbazole (Go 6976), an inhibitor of calcium-dependent PKC, decreased baseline T-current amplitude in nRT cells and abolished the effects of subsequently applied 1-octanol. The effects of 1-octanol were also abolished by chelation of intracellular calcium ions with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid. Taken together, these results suggest that inhibition of calcium-dependent PKC signaling is a possible molecular substrate for modulation of T-channels in nRT neurons by 1-octanol.

Vapor Pressure

0.07 [mmHg]
Vapor pressure, Pa at 20 °C: 8.7

Pictograms

Irritant

Irritant

Other CAS

111-87-5
67700-96-3
68603-15-6
29063-28-3
220713-26-8
123-96-6

Absorption Distribution and Excretion

In vitro dermal flux in human skin (epidermis) was reported as 0.008 mg/sq cm/hr, suggesting a low rate of penetration.

Metabolism Metabolites

The primary aliphatic alcohols undergo two general reactions in vivo, namely oxidation to carboxylic acids and direct conjugation with glucuronic acid. The first reaction proceeds with the intermediate formation of an aldehyde, and the carboxylic acid from the aldehyde may be either oxidized completely to carbon dioxide or excreted as such or combined with glucuronic acid as an ester glucuronide. The extent to which an alcohol undergoes the second reaction, i.e. direct conjugation to an ether glucuronide, appears to depend upon the speed of the first reaction. Alcohols which are rapidly oxidized form very little ether glucuronide unless given in high doses.
The urinary metabolites of n-octane in Fischer 344 rats given the hydrocarbon by gavage included 2-octanol, 3-octanol, 5-oxohexanoic acid, and 6-oxoheptanoic acid. The sex of the animals influenced the relative amounts of metabolites formed. Analyses were performed by gas-liquid chromatography (GC) and gas-liquid chromatography/mass spectrometry (GC/MS). This is the first reported finding of keto acids in hydrocarbon oxidative metabolism. No kidney damage was found as a result of n-octane dosing although the 2,2,4-trimethylpentane (iso-octane) isomer does cause kidney lesions in male rats. /n-Octane/

Wikipedia

1-Octanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Viscosity controlling
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepared from the esterified products of coconut oil, the methyl caprylate being reduced by sodium and alcohol.
By reduction of some caprylic esters such as methyl caprylate with sodium ethoxide.
1-Octanol is manufactured by the Alfol process and from natural products.
1-Octanol is made commercially by sodium reduction or high-pressure catalytic hydrogenation of the esters of naturally occurring caprylic acid or by oligomerization of ethylene using aluminum alkyl technology.
... Manufactured by the hydrodimerization of 1,3-butadiene, followed by catalytic hydrogenation of the resulting dienol, and distillation to produce n-octyl alcohol with a minimum purity of 99 percent.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Plastics Material and Resin Manufacturing
1-Octanol: ACTIVE
The single product listed under PC code 079037, although listed as 1-octanol, is also in fact a mixture of 1-octanol and 1-decanol. The earliest registered label for use of aliphatic alcohols for tobacco sucker control included in the Agency's Pesticide Product Label System (PPLS) was issued to Uniroyal in 1964.
In industrial practice, the term octyl alcohol has been used for both 1-octanol and 2-ethylhexanol. The latter is also sometimes called isooctanol. The term capryl alcohol has been used for both 1-octanol and 2-octanol.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Combustible liquids
Separated from strong oxidants.

Interactions

... Whether 1-octanol (OCT) could inhibit Ethanol (ETOH) toxicity in cultured whole mouse embryos /was studied/. Embryos (3 to 5 somites) were cultured for 6 hours in the absence and presence of alcohols and transferred to control medium for an additional 20 hours. Somite pairs were counted after a total of 26 hours in culture ... Treatment with 3 uM OCT did not produce a delay in embryonic development, whereas 10 uM and 50 uM OCT caused increasing toxicity. Embryos cultured for 6 hours with 100 mM ETOH showed markedly delayed in vitro development (13.8 + or - 0.7 somite pairs after 26 hours, n = 15) as compared with control embryos (19.6 + or - 0.6 somite pairs, n = 5). The toxicity of 100 mM ETOH was significantly reduced by co-incubation with 3 uM OCT (16.9 + or - 0.6 somite pairs; n = 23, p less than 0.002). All of the control embryos and 60.9% of the ethanol/octanol-treated embryos had greater than or equal to 17 somite pairs; in contrast, only 13.4% of the embryos treated with ethanol alone had greater than or equal to 17 somite pairs. Conversely, while 33.3% of the embryos treated with ethanol alone had less than or equal to 12 somite pairs, none of the control embryos and only 4.3% of the embryos treated with ethanol plus octanol were this small.

Dates

Modify: 2023-08-15

Protein microbeadification to achieve highly concentrated protein formulation with reversible properties and in vivo pharmacokinetics after reconstitution

Nam Ah Kim, Hyun Woo Yu, Ga Yeon Noh, Sang-Koo Park, Wonku Kang, Seong Hoon Jeong
PMID: 34237365   DOI: 10.1016/j.ijbiomac.2021.07.012

Abstract

A protein precipitation technique was optimized to produce biophysically stable 'protein microbeads', applicable to highly concentrated protein formulation. Initially, production of BSA microbeads was performed using rapid dehydration by vortexing in organic solvents followed by cold ethanol treatment and a vacuum drying. Out of four solvents, n-octanol produced the most reversible microbeads upon reconstitution. A Shirasu porous glass (SPG) membrane emulsification technique was utilized to enhance the size distribution and manufacturing process of the protein microbeads with a marketized human IgG solution. Process variants such as dehydration time, temperature, excipients, drying conditions, and initial protein concentration were evaluated in terms of the quality of IgG microbeads and their reversibility. The hydrophobized SPG membrane produced a narrow size distribution of the microbeads, which were further enhanced by shorter dehydration time, low temperature, minimized the residual solvents, lower initial protein concentration, and addition of trehalose to the IgG solution. Final reversibility of the IgG microbeads with trehalose was over 99% at both low and high protein concentrations. Moreover, the formulation was highly stable under repeated mechanical shocks and at an elevated temperature compared to its liquid state. Its in vivo pharmacokinetic profiles in rats were consistent before and after the 'microbeadification'.


Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media

Marina Ol'khovich, Angelica Sharapova, Svetlana Blokhina, German Perlovich
PMID: 34443346   DOI: 10.3390/molecules26164759

Abstract

A temperature dependence of saturated vapor pressure of isavuconazole (IVZ), an antimycotic drug, was found by using the method of inert gas-carrier transfer and the thermodynamic functions of sublimation were calculated at a temperature of 298.15 K. The value of the compound standard molar enthalpy of sublimation was found to be 138.1 ± 0.5 kJ·mol
. The IVZ thermophysical properties-melting point and enthalpy-equaled 302.7 K and 29.9 kJ mol
, respectively. The isothermal saturation method was used to determine the drug solubility in seven pharmaceutically relevant solvents within the temperature range from 293.15 to 313.15 K. The IVZ solubility in the studied solvents increased in the following order: buffer pH 7.4, buffer pH 2.0, buffer pH 1.2, hexane, 1-octanol, 1-propanol, ethanol. Depending on the solvent chemical nature, the compound solubility varied from 6.7 × 10
to 0.3 mol·L
. The Hansen s approach was used for evaluating and analyzing the solubility data of drug. The results show that this model well-described intermolecular interactions in the solutions studied. It was established that in comparison with the van't Hoff model, the modified Apelblat one ensured the best correlation with the experimental solubility data of the studied drug. The activity coefficients at infinite dilution and dissolution excess thermodynamic functions of IVZ were calculated in each of the solvents. Temperature dependences of the compound partition coefficients were obtained in a binary 1-octanol/buffer pH 7.4 system and the transfer thermodynamic functions were calculated. The drug distribution from the aqueous solution to the organic medium was found to be spontaneous and entropy-driven.


An easy-to-use and general nuclear magnetic resonance method for the determination of partition coefficients of drugs and natural products

Cédric Barthel, Georges Massiot, Catherine Lavaud
PMID: 33818813   DOI: 10.1002/mrc.5159

Abstract

The lipophilicity of a drug is an important parameter for its eventual development by the pharmaceutical industry. It is usually measured by HPLC following partition of the compound between water and 1-octanol. We present here an alternative, simple, sensitive and quantitative
H nuclear magnetic resonance (NMR) method for the experimental measurement of partition coefficients of natural compounds and pharmaceutical drugs. It is based on measuring concentrations in the water phase, before and after partitioning and equilibration between water and octanol, using the ERETIC (Electronic Reference To Access In Vivo Concentration) technique. The signal to noise ratio is improved by a Water Suppression by Excitation Sculpting sequence. Quantification is based on an electronic reference signal and does not need addition of a reference compound. The log P values of 22 natural metabolites and four pharmaceutical drugs were determined and the experimental results are in excellent agreement with literature data. The experiments were run on ~2 mg material. This technique proved to be robust, reproducible and suitable for log P values between -2 and +2.


Preparation and characterization of 3D human glioblastoma spheroids using an N-octanoyl glycol chitosan hydrogel

Yoonhee Bae, Chanyang Joo, Kyoung Hwan Park, Sun-Woong Kang, Kang Moo Huh, Joon Sig Choi
PMID: 34144066   DOI: 10.1016/j.ijbiomac.2021.06.083

Abstract

The current 2D culture model systems developed for drug screening are not sufficient to reflect the characteristics of in vivo solid tumors. Therefore, more effective in vitro tumor model systems must be developed for translational studies on therapeutic drug screening and testing. Herein, we report a new ultra-low adhesion (ULA) hydrogel for generating 3D cancer cell spheroids as tumor models in vitro. N-octanoyl glycol chitosan (OGC) was synthesized and coated onto the surface of a typical cell culture dish. Cell spheroids were effectively formed on the OGC-coated surface, and phenotypes of the tumor cells were well maintained during culture. More importantly, U373-MG cells cultured on OGC-coated plates were more resistant to doxorubicin than cells cultured on typical plates. Our OGC-based ULA system may offer a convenient method for 3D cell culture to provide enhanced performance in cancer research, drug screening and toxicology.


Hyaluronic Acid Conjugated Metformin-Phospholipid Sonocomplex: A Biphasic Complexation Approach to Correct Hypoxic Tumour Microenvironment

Michael M Farag, Nevine S Abd El Malak, Soad A Yehia, Mohammed A Ahmed
PMID: 33603365   DOI: 10.2147/IJN.S297634

Abstract

Development of hyaluronic acid conjugated metformin-phospholipid sonocomplexes (HA-MPS), a biphasic complexation product compiled for enhancing both the lipophilicity and targeting potential of Metformin (MET) to CD44 receptors on pancreatic cancer.
MET was chemically conjugated to hyaluronic acid (HA) via amide coupling reaction. Then, the HA conjugated MET was physically conjugated to Lipoid™S100 via ultrasound irradiation. A combined D-optimal design was implemented to statistically optimize formulation variables. The HA-MPS were characterized through solubility studies, partition coefficient, drug content uniformity, particle size and zeta potential. The optimized HA-MPS was tested via proton nuclear magnetic resonance, infrared spectroscopy to elucidate the nature of physicochemical interactions in the complex which was further scrutinized on molecular level via molecular docking and dynamic simulation.
The solubility and partition studies showed a lipophilicity enhancement up to 67 folds as they adopted inverted micelles configuration based on the packing parameter hypothesis. The optimized HA-MPS showed 11.5 folds lower IC
, extra 25% reduction in oxygen consumption rate, better reduction in hypoxia-inducible factor and reactive oxygen species in MiaPaCa-2 cells.
These results proved better internalization of MET which was reflected by abolishing hypoxic tumour microenvironment, a mainstay toward a normoxic and less resistant pancreatic cancer.


Affinity of Antifungal Isoxazolo[3,4-

Krzesimir Ciura, Joanna Fedorowicz, Petar Žuvela, Mario Lovrić, Hanna Kapica, Paweł Baranowski, Wiesław Sawicki, Ming Wah Wong, Jarosław Sączewski
PMID: 33092252   DOI: 10.3390/molecules25204835

Abstract

Currently, rapid evaluation of the physicochemical parameters of drug candidates, such as lipophilicity, is in high demand owing to it enabling the approximation of the processes of absorption, distribution, metabolism, and elimination. Although the lipophilicity of drug candidates is determined using the shake flash method (
-octanol/water system) or reversed phase liquid chromatography (RP-LC), more biosimilar alternatives to classical lipophilicity measurement are currently available. One of the alternatives is immobilized artificial membrane (IAM) chromatography. The present study is a continuation of our research focused on physiochemical characterization of biologically active derivatives of isoxazolo[3,4-
]pyridine-3(1
)-ones. The main goal of this study was to assess the affinity of isoxazolones to phospholipids using IAM chromatography and compare it with the lipophilicity parameters established by reversed phase chromatography. Quantitative structure-retention relationship (QSRR) modeling of IAM retention using differential evolution coupled with partial least squares (DE-PLS) regression was performed. The results indicate that in the studied group of structurally related isoxazolone derivatives, discrepancies occur between the retention under IAM and RP-LC conditions. Although some correlation between these two chromatographic methods can be found, lipophilicity does not fully explain the affinities of the investigated molecules to phospholipids. QSRR analysis also shows common factors that contribute to retention under IAM and RP-LC conditions. In this context, the significant influences of WHIM and GETAWAY descriptors in all the obtained models should be highlighted.


Production of 1-octanol in Escherichia coli by a high flux thioesterase route

Néstor J Hernández Lozada, Trevor R Simmons, Ke Xu, Michael A Jindra, Brian F Pfleger
PMID: 32707169   DOI: 10.1016/j.ymben.2020.07.004

Abstract

1-octanol is a valuable molecule in the chemical industry, where it is used as a plasticizer, as a precursor in the production of linear low-density polyethylene (LLDPE), and as a growth inhibitor of tobacco plant suckers. Due to the low availability of eight-carbon acyl chains in natural lipid feedstocks and the selectivity challenges in petrochemical routes to medium-chain fatty alcohols,1-octanol sells for the highest price among the fatty alcohol products. As an alternative, metabolic engineers have pursued sustainable 1-octanol production via engineered microbes. Here, we report demonstration of gram per liter titers in the model bacterium Escherichia coli via the development of a pathway composed of a thioesterase, an acyl-CoA synthetase, and an acyl-CoA reductase. In addition, the impact of deleting fermentative pathways was explored E. coli K12 MG1655 strain for production of octanoic acid, a key octanol precursor. In order to overcome metabolic flux barriers, bioprospecting experiments were performed to identify acyl-CoA synthetases with high activity towards octanoic acid and acyl-CoA reductases with high activity to produce 1-octanol from octanoyl-CoA. Titration of expression of key pathway enzymes was performed and a strain with the full pathway integrated on the chromosome was created. The final strain produced 1-octanol at 1.3 g/L titer and a >90% C
specificity from glycerol. In addition to the metabolic engineering efforts, this work addressed some of the technical challenges that arise when quantifying 1-octanol produced from cultures grown under fully aerobic conditions where evaporation and stripping are prevalent.


Chronic BDNF simultaneously inhibits and unmasks superficial dorsal horn neuronal activity

Sascha R A Alles, Max A Odem, Van B Lu, Ryan M Cassidy, Peter A Smith
PMID: 33500423   DOI: 10.1038/s41598-021-81269-6

Abstract

Brain-derived neurotrophic factor (BDNF) is critically involved in the pathophysiology of chronic pain. However, the mechanisms of BDNF action on specific neuronal populations in the spinal superficial dorsal horn (SDH) requires further study. We used chronic BDNF treatment (200 ng/ml, 5-6 days) of defined-medium, serum-free spinal organotypic cultures to study intracellular calcium ([Ca
]
) fluctuations. A detailed quantitative analysis of these fluctuations using the Frequency-independent biological signal identification (FIBSI) program revealed that BDNF simultaneously depressed activity in some SDH neurons while it unmasked a particular subpopulation of 'silent' neurons causing them to become spontaneously active. Blockade of gap junctions disinhibited a subpopulation of SDH neurons and reduced BDNF-induced synchrony in BDNF-treated cultures. BDNF reduced neuronal excitability assessed by measuring spontaneous excitatory postsynaptic currents. This was similar to the depressive effect of BDNF on the [Ca
]
fluctuations. This study reveals novel regulatory mechanisms of SDH neuronal excitability in response to BDNF.


Radiosynthesis, Biological Evaluation, and Preclinical Study of a

Nazanin Pirooznia, Khosrou Abdi, Davood Beiki, Farshad Emami, Seyed Shahriar Arab, Omid Sabzevari, Zahra Pakdin-Parizi, Parham Geramifar
PMID: 32292304   DOI: 10.1155/2020/8421657

Abstract

The
integrin receptors have high expression on proliferating growing tumor cells of different origins including non-small-cell lung cancer. RGD-containing peptides target the extracellular domain of integrin receptors. This specific targeting makes these short sequences a suitable nominee for theranostic application. DOTA-E(cRGDfK)
was radiolabeled with
Ga efficiently. The
and
stability was examined in different buffer systems. Metabolic stability was assessed in mice urine.
specific binding, cellular uptake, and internalization were determined. The tumor-targeting potential of [
Ga]Ga-DOTA-E(cRGDfK)
in a lung cancer mouse model was studied. Besides, the very early diagnostic potential of the
Ga-labeled RGD peptide was evaluated. The acquisition and reconstruction of the PET-CT image data were also carried out. Radiochemical and radionuclide purity for [
Ga]Ga-DOTA-E(cRGDfK)
was >%98 and >%99, respectively. Radiotracer showed high
,
, and metabolic stability which was determined by ITLC. The dissociation constant (
) of [
Ga]Ga-DOTA-E(cRGDfK)
was 15.28 nM. On average, more than 95% of the radioactivity was specific binding (internalized + surface-bound) to A549 cells. Biodistribution data showed that radiolabeled peptides were accumulated significantly in A549 tumor and excreted rapidly by the renal system. Tumor uptake peaks were at 1-hour postinjection for [
Ga]Ga-DOTA-E(cRGDfK)
. The tumor was clearly visualized in all images. [
Ga]Ga-DOTA-E(cRGDfK)
can be used as a peptide-based imaging agent allowing very early detection of different cancers overexpressing
integrin receptors and can be a potential candidate in clinical peptide-based imaging for lung cancer.


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